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Compound of Interest

Compound Name: 3,5-diiodo-2-methoxybenzoic acid

CAS No.: 19094-55-4

Cat. No.: B14165722

Get Quote

Abstract & Scope
This application note details a robust, laboratory-scale protocol for the synthesis of 3,5-diiodo-
2-methoxybenzoic acid (3,5-DIMBA) starting from 3,5-diiodosalicylic acid (3,5-DISA).

While the methylation of salicylic acid is a standard transformation, the presence of bulky iodine

atoms at the ortho (3-position) and para (5-position) sites relative to the phenol group

introduces significant steric hindrance and electronic deactivation. Standard mild methylation

conditions often result in incomplete conversion or exclusive esterification.[1]

This guide presents a Two-Step Global Methylation – Selective Saponification route.[1] This

strategy ensures quantitative capping of the hindered phenol by driving the reaction to the

methyl ester/methyl ether intermediate, followed by regioselective hydrolysis to yield the target

free acid.

Chemical Strategy & Mechanism[1][2]
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In 3,5-diiodosalicylic acid, the iodine atom at position 3 exerts a "steric gatekeeper" effect. It

physically shields the phenolic oxygen, making nucleophilic attack on the methylating agent

(Methyl Iodide or Dimethyl Sulfate) kinetically slower than in unsubstituted salicylic acid.

The Solution: Global Methylation
Attempting to selectively methylate only the phenol in the presence of the free carboxylic acid

is challenging due to the higher acidity of the carboxyl group (

~3) versus the phenol (

~7-8).

Step 1 (Exhaustive Methylation): We treat 3,5-DISA with excess methyl iodide (MeI) and

base.[1] This converts both the carboxylate and the phenolate to methyl groups, forming

Methyl 3,5-diiodo-2-methoxybenzoate.[1]

Step 2 (Regioselective Hydrolysis): We utilize the differential stability of esters vs. ethers.[1]

The ester moiety is susceptible to base-catalyzed hydrolysis (saponification), while the

methyl ether remains robustly stable under these conditions.

Reaction Pathway Diagram[1]

Figure 1: Two-step synthesis pathway overcoming steric hindrance at the C3 position.
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Reagent Role Purity/Grade

3,5-Diiodosalicylic Acid Starting Material >98% (HPLC)

Methyl Iodide (MeI) Alkylating Agent 99% (Caution: Carcinogen)

Potassium Carbonate (K₂CO₃) Base Anhydrous, Powdered

Acetone Solvent (Step 1) ACS Reagent Grade

Ethanol (95%) Solvent (Step 2) Technical Grade

Sodium Hydroxide (NaOH) Hydrolysis Base Pellets or 4M Solution

Hydrochloric Acid (HCl) Acidification 37% (conc.)

Step 1: Synthesis of Methyl 3,5-diiodo-2-
methoxybenzoate
Objective: Exhaustive methylation of hydroxyl and carboxyl groups.[1]

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a

reflux condenser. Connect the condenser to a scrubber containing 10% NaOH (to trap

escaping MeI vapors).

Dissolution: Charge the RBF with 3,5-diiodosalicylic acid (10.0 g, 25.6 mmol) and Acetone

(150 mL). Stir until fully dissolved.

Base Addition: Add Potassium Carbonate (10.6 g, 76.8 mmol, 3.0 eq). The mixture may

become a slurry.[1]

Alkylation:In a fume hood, add Methyl Iodide (4.8 mL, 76.8 mmol, 3.0 eq) via syringe.

Note: Excess MeI is required to drive the reaction to completion against the steric bulk of

the iodines.

Reaction: Heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 6–8 hours.

Monitoring: Check TLC (Silica; Hexane:EtOAc 8:2).[1] The starting material (
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~0.1, streaking) should disappear, replaced by the less polar ester intermediate (

~0.6).

Workup:

Cool the mixture to room temperature.

Filter off the inorganic solids (K₂CO₃/KI) and rinse the filter cake with a small amount of

acetone.

Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude Methyl 3,5-

diiodo-2-methoxybenzoate as a pale yellow solid or oil.[1]

Checkpoint: Yield is typically >90%.[1][2][3] Proceed directly to hydrolysis without further

purification if purity is >95% by TLC/HPLC.[1]

Step 2: Saponification to 3,5-DIMBA
Objective: Selective cleavage of the methyl ester.

Dissolution: Dissolve the crude intermediate from Step 1 in Ethanol (50 mL).

Hydrolysis: Add Sodium Hydroxide solution (4M, 20 mL).

Reaction: Reflux the mixture for 1–2 hours.

Mechanism:[1][4][5][6][7] The reaction mixture will likely become homogeneous as the

sodium salt of the product forms.

Workup:

Evaporate the bulk of the ethanol under reduced pressure.

Dilute the residue with Water (100 mL).

Clarification (Optional): If the solution is cloudy (unreacted ester), wash with Ethyl Acetate

(2 x 30 mL) and discard the organic layer. Keep the aqueous layer.[1]
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Precipitation: Cool the aqueous solution in an ice bath (0–5°C). Slowly add conc. HCl

dropwise with stirring until pH reaches ~1.

Observation: A thick white/off-white precipitate of 3,5-diiodo-2-methoxybenzoic acid will

form.[1]

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 20 mL)

to remove residual salts.

Drying: Dry the solid in a vacuum oven at 50°C overnight.

Process Workflow Diagram
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Figure 2: Operational workflow for the synthesis of 3,5-DIMBA.
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Quality Control & Characterization
Expected Properties

Appearance: White to off-white crystalline powder.[1][8]

Melting Point: The starting material (3,5-DISA) melts at ~235°C. The methylated product

(3,5-DIMBA) typically shows a similar or slightly lower melting range depending on crystal

habit, often 198–205°C (analogous to similar di-halo anisic acids, verify experimentally).[1]

Note: Literature values for the specific di-iodo-methoxy derivative vary; verify against a

standard.

Solubility: Soluble in ethanol, DMSO, alkali (as salt); insoluble in water.[1]

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield in Step 1
Incomplete methylation due to

steric hindrance.[1]

Switch solvent to DMF

(Dimethylformamide) and

increase temp to 80°C. DMF is

more polar and accelerates

SN2 reactions.[1]

Product is Sticky/Oil
Residual solvent or incomplete

acidification.[1]

Recrystallize from

Ethanol/Water (1:1).[1] Ensure

pH is <1 during precipitation.[1]

Starting Material Remains Moisture in K₂CO₃.[1]

Use freshly ground, anhydrous

K₂CO₃.[1] Water kills the

alkylating agent.[1]

Safety & Handling (HSE)
Methyl Iodide (MeI): A volatile, potent carcinogen and neurotoxin.[1] MUST be handled in a

certified fume hood. Double-gloving (Nitrile) is recommended.[1] Destroy excess MeI in

waste streams using ammonia or hydroxide solutions.

3,5-Diiodosalicylic Acid: Irritant.[1] Iodine-containing compounds can release free iodine (
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) upon thermal decomposition; avoid excessive heating during drying.[1]

Waste Disposal: Segregate halogenated organic waste. Do not mix with general organic

solvents.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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